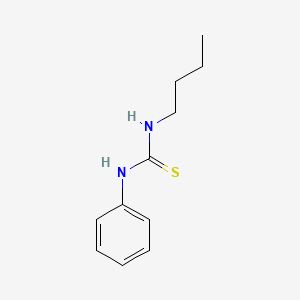

1-Butyl-3-phenylthiourea

Overview

Description

1-Butyl-3-phenylthiourea is a chemical compound with the molecular formula C11H16N2S . It has a molecular weight of 208.33 g/mol . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 1-phenylthiourea, a compound similar to this compound, involves a practical two-step process. This process is a useful didactic example to illustrate concepts relating to carbonyl substitution and addition, the effect of pH on solubility of organic compounds, and many laboratory techniques, such as isolation, purification, and product analysis .Molecular Structure Analysis

The molecular structure of this compound includes a butyl group (CCCC), a phenyl group (C6H5), and a thiourea group (NH2CSNH2) . The InChI string representation of the molecule isInChI=1S/C11H16N2S/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) .

Scientific Research Applications

Enzyme Inhibitors and Mercury Sensors

- 1-Butyl-3-phenylthiourea, along with other thiourea derivatives, has shown potential as an efficient enzyme inhibitor. It particularly exhibits anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase. Additionally, these compounds have been investigated for their potential as sensing probes for mercury, using spectrofluorimetric techniques, demonstrating moderate sensitivity in fluorescence studies (Rahman et al., 2021).

Regional Blood Flow Tracers

- Research conducted in 1980 explored the use of this compound as a regional blood flow (rCBF) tracer, employing autoradiographic procedures. The compound demonstrated a single-pass extraction value into the rat brain, dependent on its lipid solubility. This indicated its potential effectiveness in measuring rCBF in various regions of the rat brain (Goldman, Hass, & Ransohoff, 1980).

Non-Ionic Surfactants

- Thiourea-based non-ionic surfactants, including this compound, have been synthesized and characterized, exhibiting a range of interesting properties. These compounds show low solubility in water but increase with temperature, and have been studied for their antimicrobial activities. They have significant inhibition growth against various bacterial and fungal strains, indicating their potential in cleaning and agriculture (Ullah et al., 2017).

Thermal and Structural Investigation

- Bisthiourea derivatives, including 1,1′-(butane-1,4-diyl)bis(3-phenylthiourea), have undergone thermal decomposition studies. These investigations are crucial for understanding the stability and structural characteristics of these compounds, which can be essential for their applications in various scientific fields (Pansuriya et al., 2012).

Electrochemical Applications

- The electrochemical fate of thiourea-based non-ionic surfactants has been studied, revealing their redox behaviors and potential applications in cleaning, wetting, and emulsifying due to their critical micelle concentration and hydrophilic-lipophilic balance. These studies are crucial for applications in various industries (Munir et al., 2014).

Mechanism of Action

Target of Action

1-Butyl-3-phenylthiourea is a thiourea derivative . Thiourea derivatives have been found to interact with various targets, including enzymes such as acetylcholinesterase and butyrylcholinesterase . These enzymes play crucial roles in nerve signal transmission, and their inhibition can lead to various physiological effects.

Mode of Action

It is known that thiourea derivatives can be transformed into highly reactive metabolites . These metabolites can covalently and irreversibly bind to their targets, leading to the inhibition of the target’s function .

Biochemical Pathways

The inhibition of acetylcholinesterase and butyrylcholinesterase can disrupt the cholinergic system, affecting nerve signal transmission . This can lead to various downstream effects, depending on the specific physiological context.

Pharmacokinetics

It is known that thiourea derivatives can be metabolically transformed into reactive metabolites . The bioavailability of this compound would depend on factors such as its absorption in the body, its distribution to the target sites, and its rate of metabolism and excretion.

Result of Action

The result of this compound’s action would depend on its specific targets and the context of its use. For example, if it inhibits acetylcholinesterase and butyrylcholinesterase, it could disrupt nerve signal transmission . This could potentially lead to various physiological effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility and stability can be affected by temperature and the presence of other substances . These factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

1-butyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLMUGKRDLWVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212752 | |

| Record name | Urea, 1-butyl-3-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6336-01-2 | |

| Record name | N-Butyl-N′-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-butyl-3-phenyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-phenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-3-phenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-butyl-3-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butyl-1-phenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-3-phenylthiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ32MRM6VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1-butyl-3-phenylthiourea advantageous over existing rCBF tracers like iodoantipyrine?

A: Research indicates that this compound exhibits superior diffusion into brain tissue compared to iodoantipyrine, particularly in regions with high blood flow rates. This characteristic stems from its higher lipid solubility. [] The study demonstrated that this compound achieved a single-pass extraction value of 0.730 in rat brains, surpassing iodoantipyrine's 0.553 value. [] This enhanced diffusion makes this compound a potentially more accurate tracer for measuring rCBF, especially in areas with rapid blood flow.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1364087.png)

![4-[2-[2-(Cyclohexanecarbonylamino)acetyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364097.png)